molecular formula C19H20Cl2N4O2S2 B2474375 4-chloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide CAS No. 338954-02-2

4-chloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide

Cat. No.: B2474375
CAS No.: 338954-02-2
M. Wt: 471.42
InChI Key: WTEJPEDXFPPUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide is a sophisticated small molecule of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. Its core structure, featuring a 1,2,4-triazole ring substituted with a sulfanyl-linked chlorobenzyl group and an ethyl chain, is a privileged scaffold known to interact with the adenosine triphosphate (ATP)-binding sites of various protein kinases . The molecule is further elaborated with a benzenesulfonamide moiety, a group frequently employed to enhance binding affinity and selectivity. Research into this compound and its analogs focuses on their potential as potent and selective inhibitors for specific kinase targets implicated in pathological cell proliferation. Studies on structurally related triazole-sulfonamide hybrids have demonstrated promising inhibitory activity against receptor tyrosine kinases , which are critical drivers in numerous cancers. The specific substitution pattern on this compound—including the 4-chloro and 2-chlorobenzyl groups—is designed to optimize interactions with hydrophobic regions and key amino acid residues within the kinase active site, thereby modulating downstream signaling pathways like MAPK/ERK and PI3K/Akt . Consequently, this reagent serves as a vital chemical probe for researchers investigating the molecular mechanisms of oncogenesis, exploring structure-activity relationships (SAR) for novel therapeutics, and validating new targets in cellular and biochemical assays.

Properties

IUPAC Name

4-chloro-N-[1-[5-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O2S2/c1-3-25-18(13(2)24-29(26,27)16-10-8-15(20)9-11-16)22-23-19(25)28-12-14-6-4-5-7-17(14)21/h4-11,13,24H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEJPEDXFPPUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide, with the CAS number 338954-02-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H20Cl2N4O2S2
  • Molecular Weight : 471.42 g/mol
  • Structure : The compound features a triazole ring and a sulfonamide moiety, which are significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including carbonic anhydrase and cytochrome P450 enzymes, affecting metabolic pathways crucial for cell proliferation and survival .
  • Calcium Channel Modulation : Some studies suggest that derivatives of sulfonamides can act as calcium channel blockers, potentially impacting cardiovascular function and vascular resistance .

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins .

Cardiovascular Effects

The compound has been evaluated for its effects on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain sulfonamide derivatives significantly decreased perfusion pressure compared to controls, suggesting potential applications in managing cardiovascular diseases .

Study on Perfusion Pressure

A recent study assessed the impact of benzenesulfonamide derivatives on coronary resistance:

  • Experimental Design : Isolated rat heart models were used to measure changes in perfusion pressure over time.
GroupCompoundDose (nM)
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001
IIICompound 20.001
IVCompound 30.001
VCompound 40.001
VICompound 50.001

Results showed significant reductions in coronary resistance with certain compounds, highlighting their potential therapeutic roles in cardiovascular health .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of compounds similar to this compound. Research indicates that triazole derivatives can exhibit antifungal activity by inhibiting ergosterol synthesis in fungal cell membranes .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study evaluated a series of 4-chloro-N-(1-{5-(alkylthio)-triazolyl}ethyl)benzenesulfonamides and found that some derivatives showed remarkable activity against a panel of human tumor cell lines, including lung, colon, and breast cancers . Specifically, compounds demonstrated low micromolar GI50 levels ranging from 1.9 to 3.0 μM against various cancer types.

Case Studies

  • Study on Antitumor Activity : A comprehensive evaluation was conducted on a series of 4-chloro-N-(alkylthio)benzenesulfonamides where one compound exhibited significant antitumor activity against multiple cancer cell lines. This study highlighted the potential for further development into effective anticancer therapies .
  • Inhibition Studies : Another investigation focused on the inhibitory effects of related sulfonamides on mycobacterial and fungal strains, demonstrating their broad-spectrum antimicrobial properties alongside anticancer activity .

Data Tables

The following table summarizes key findings related to the biological activity of 4-chloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide:

Compound NameTarget Cell LinesGI50 (μM)Activity Type
Compound ALung1.9Anticancer
Compound BColon2.5Anticancer
Compound CBreast3.0Anticancer
Compound DCNS2.0Anticancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Triazole-Based Sulfonamides

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Substituents (Triazole Positions 4 & 5) Molecular Formula Key Biological Activity/Notes Reference
Target Compound 1,2,4-Triazole + benzenesulfonamide 4-Ethyl; 5-(2-chlorobenzylsulfanyl) C₁₉H₁₈Cl₂N₄O₂S₂ (calc.) Not explicitly stated; likely receptor modulation N/A
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide 1,2,4-Triazole + benzenesulfonamide 4-Allyl; 5-(4-fluorobenzylsulfanyl) C₁₉H₁₈ClFN₄O₂S₂ Antimicrobial potential (sulfonamide class) [14]
4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide 1,2,4-Triazole + benzenesulfonamide 4-Methyl; 5-sulfanyl (unsubstituted) C₁₀H₁₁ClN₄O₂S₂ Reduced steric bulk; simpler pharmacophore [16]
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide 1,2,4-Triazole + acetamide 4-(4-Methylphenyl); 5-(4-chlorophenylsulfanyl) C₂₄H₂₀ClN₇OS Acetamide backbone; indazolyl interaction [15]

Key Comparative Insights

Substituent Effects on Activity
  • Position 4 Substituents: The target compound’s ethyl group (vs. allyl in or methyl in ) enhances hydrophobicity and may improve membrane permeability. Allyl groups (as in ) could increase reactivity but reduce metabolic stability. Aryl vs.
  • Position 5 Substituents :

    • The 2-chlorobenzylsulfanyl group in the target compound provides ortho-chloro steric hindrance, which may limit rotational freedom compared to para-fluoro in . Fluorine’s electronegativity in could enhance hydrogen bonding.
    • Unsubstituted sulfanyl groups (as in ) lack aromatic interactions, reducing target specificity.
Pharmacological Implications
  • Sulfonamide vs. Acetamide Backbones : Sulfonamides (target, ) are often associated with enzyme inhibition (e.g., carbonic anhydrase), while acetamides () may target kinases or GPCRs .
  • Halogen Effects : Chlorine (target, ) and fluorine () improve lipid solubility and resistance to oxidative metabolism.

Q & A

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : Test against COX-2 or carbonic anhydrase isoforms (pH 7.4, 37°C) using fluorometric or spectrophotometric methods. IC50 values are derived from dose-response curves .
  • Cell-Based Assays : Use MTT assays on cancer cell lines (e.g., MCF-7) with 24–72 hr exposure. Normalize results to positive controls (e.g., doxorubicin) .
  • In Vivo Models : Acute toxicity in rodents (OECD 423 guidelines) to establish LD50, followed by xenograft studies for antitumor efficacy .

How can density functional theory (DFT) predict electronic properties relevant to reactivity?

Q. Advanced Research Focus

  • Software : Gaussian 16 with B3LYP/6-311++G(d,p) basis set to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap) .
  • Parameters : Calculate absolute hardness (η = (I−A)/2) and electrophilicity index (ω = μ²/2η) using ionization potential (I) and electron affinity (A) from vertical transitions .
  • Applications : Correlate HOMO localization on the sulfonamide group with nucleophilic attack susceptibility .

What structural modifications enhance structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Variations : Replace the 4-ethyl group on the triazole with bulkier alkyl chains (e.g., cycloheptyl) to assess steric effects on target binding .
  • Bioisosteres : Substitute the 2-chlorobenzylsulfanyl group with 4-fluorobenzyl or methylsulfonyl to modulate lipophilicity (logP) .
  • Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical hydrogen-bonding motifs (e.g., sulfonamide O atoms) .

Which analytical techniques beyond NMR/MS are essential for characterization?

Q. Basic Research Focus

  • Thermal Analysis : DSC/TGA (heating rate 10°C/min under N2) to determine melting points and decomposition profiles .
  • HPLC-PDA : C18 column (acetonitrile/water + 0.1% TFA) to quantify purity and detect photodegradation products .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1360–1180 cm⁻¹) and triazole C=N vibrations (1600–1500 cm⁻¹) .

How can stability issues during storage be mitigated?

Q. Basic Research Focus

  • Storage : Argon-atmosphere vials at −20°C to prevent oxidation of the sulfanyl group .
  • Stabilizers : Add 1% BHT to ethanol stock solutions to inhibit radical-mediated degradation .
  • Monitoring : Monthly HPLC analysis to track degradation; discard if purity drops below 90% .

What strategies improve solubility for in vivo pharmacokinetic studies?

Q. Advanced Research Focus

  • Co-Solvents : Use PEG-400/water (70:30) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • Salt Formation : React with sodium bicarbonate to form a water-soluble sulfonate salt (pH 7.4 buffer) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (sonication method, 200 nm size) for sustained release .

How are contradictions in bioactivity data across studies resolved?

Q. Advanced Research Focus

  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC50 values from independent replicates .
  • Control Standardization : Normalize all assays to a common reference compound (e.g., celecoxib for COX-2) .
  • Stereochemical Confirmation : Re-evaluate enantiomeric purity via chiral HPLC (Chiralpak AD-H column) .

What computational tools validate toxicological profiles early in development?

Q. Advanced Research Focus

  • In Silico Tox Prediction : Use Derek Nexus for hepatotoxicity alerts and ProTox-II for organ-specific risks .
  • Metabolite Identification : CYP450 docking simulations (AutoDock Vina) to predict reactive intermediates .
  • Ames Test : Pre-screen with TA98 and TA100 strains (±S9 metabolic activation) to assess mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.